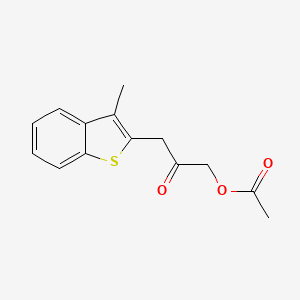
3,6-Dimethylocta-1,7-diyne-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylocta-1,7-diyne-3,6-diol: is an organic compound with the molecular formula C10H14O2 . It is characterized by the presence of two hydroxyl groups and two triple bonds within its carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylocta-1,7-diyne-3,6-diol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the rearrangement of chiral 2,3-epoxy alcohols using a system of triphenylphosphine, pyridine, iodine, and water . This method ensures the formation of the compound with high specificity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dimethylocta-1,7-diyne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6-Dimethylocta-1,7-diyne-3,6-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials with specific properties .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high-strength polymers and advanced coatings .
Wirkmechanismus
The mechanism by which 3,6-Dimethylocta-1,7-diyne-3,6-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and triple bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby influencing various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethylocta-1,7-diene-3,6-diol
- 3,7-Dimethylocta-1,6-dien-3-ol
- [(3S)-3,7-dimethylocta-1,6-dien-3-yl] acetate
Comparison: 3,6-Dimethylocta-1,7-diyne-3,6-diol is unique due to the presence of two triple bonds and two hydroxyl groups, which confer distinct chemical properties and reactivity. In contrast, similar compounds like 2,6-Dimethylocta-1,7-diene-3,6-diol and 3,7-Dimethylocta-1,6-dien-3-ol contain double bonds instead of triple bonds, resulting in different reactivity and applications .
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3,6-dimethylocta-1,7-diyne-3,6-diol |
InChI |
InChI=1S/C10H14O2/c1-5-9(3,11)7-8-10(4,12)6-2/h1-2,11-12H,7-8H2,3-4H3 |
InChI-Schlüssel |
UPWRHWJHTJMOSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)(C#C)O)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
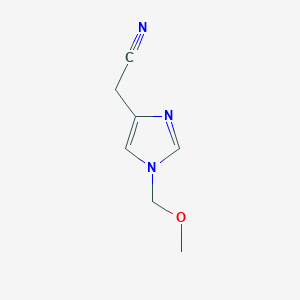
![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)



![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)
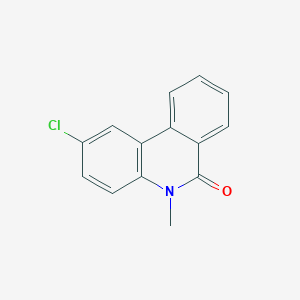
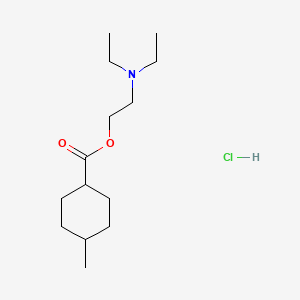
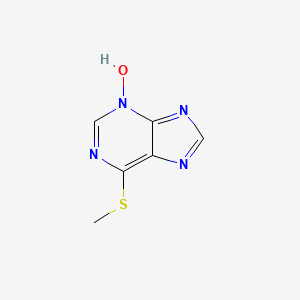
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
